molecular formula ClH B1222470 Chlorine-38 CAS No. 14158-34-0

Chlorine-38

Cat. No.: B1222470
CAS No.: 14158-34-0
M. Wt: 38.976 g/mol
InChI Key: VEXZGXHMUGYJMC-AKLPVKDBSA-N
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Description

Historical Context and Discovery

Chlorine-38 (Cl-38) was first identified in the mid-20th century during investigations into cosmic ray interactions with atmospheric components. Early studies detected Cl-38 in rainwater as a product of argon spallation by cosmic radiation, alongside other short-lived isotopes like sulfur-38 . Its intentional production began with nuclear reactions involving argon gas. For example, deuteron irradiation of naturally occurring argon-36 (³⁶Ar) via the (d,α) reaction was shown to yield Cl-38, providing a pathway for controlled synthesis in cyclotron facilities . This marked a significant advancement in radiochemistry, enabling Cl-38’s use in experimental and applied nuclear science.

Position in the Isotopic Table of Elements

This compound is a radioactive isotope of chlorine (atomic number 17) with a mass number of 38. It belongs to the chlorine isotopic family, which includes two stable isotopes (³⁵Cl and ³⁷Cl) and 23 radioactive isotopes . Key properties of Cl-38 include:

Property Value
Neutron number (N) 21
Half-life (t₁/₂) 37.2 minutes
Decay mode β⁻ decay to argon-38 (³⁸Ar)
Natural abundance Synthetic (cosmogenic traces)

Cl-38 occupies a transient position in the isotopic chart, decaying rapidly compared to stable chlorine isotopes but serving critical roles in short-term nuclear processes .

Significance in Nuclear and Radiochemical Research

Cl-38’s short half-life and β⁻ decay make it valuable in multiple domains:

  • Neutron Activation Analysis (NAA): The 37Cl(n,γ)³⁸Cl reaction is utilized to quantify chlorine in materials. For instance, Cl-38’s gamma emissions (1.64 MeV and 2.17 MeV) enable sensitive detection of trace chlorine in steels and alloys, critical for nuclear reactor material analysis .
  • Environmental Tracers: Cosmogenic Cl-38, produced via atmospheric argon spallation, aids in studying short-term hydrological and atmospheric processes .
  • Medical Research: While less common than other isotopes, Cl-38 has been explored as a surrogate in positron emission tomography (PET) tracer development, particularly for studying chloride ion transport mechanisms .

Isotopic Relations: Isotones (N=21) and Isobars (A=38)

Cl-38 participates in two key nuclear relationships:

  • Isotones (N=21): Nuclides with 21 neutrons include:
Isotone Element Symbol
³⁷S Sulfur ³⁷S
³⁸Cl Chlorine ³⁸Cl
³⁹Ar Argon ³⁹Ar
⁴⁰K Potassium ⁴⁰K

These isotones exhibit varied stability, with ³⁸Cl being the most radioactive .

  • Isobars (A=38): Nuclides with a mass number of 38 include:

    Isobar Element Symbol Decay Mode
    ³⁸Ar Argon ³⁸Ar Stable
    ³⁸Cl Chlorine ³⁸Cl β⁻ decay to ³⁸Ar
    ³⁸K Potassium ³⁸K β⁻ decay to ³⁸Ca

    Among these, ³⁸Ar is stable, while ³⁸Cl and ³⁸K decay rapidly .

Tables

Table 1: Key Isotonic Relationships of Cl-38 (N=21)

Isotone Element Half-life Natural Occurrence
³⁷S Sulfur 5.05 minutes Synthetic
³⁸Cl Chlorine 37.2 minutes Synthetic/Cosmogenic
³⁹Ar Argon 268 years Primordial
⁴⁰K Potassium 1.25×10⁹ years Primordial

Table 2: Isobaric Relationships of Cl-38 (A=38)

Isobar Element Half-life Decay Product
³⁸Ar Argon Stable -
³⁸Cl Chlorine 37.2 minutes ³⁸Ar (β⁻ decay)
³⁸K Potassium 7.6 minutes ³⁸Ca (β⁻ decay)

Properties

CAS No.

14158-34-0

Molecular Formula

ClH

Molecular Weight

38.976 g/mol

IUPAC Name

chlorane

InChI

InChI=1S/ClH/h1H/i1+3

InChI Key

VEXZGXHMUGYJMC-AKLPVKDBSA-N

SMILES

Cl

Isomeric SMILES

[38ClH]

Canonical SMILES

Cl

Synonyms

38Cl radioisotope
Chlorine-38
Cl-38 radioisotope

Origin of Product

United States

Scientific Research Applications

Nuclear Chemistry and Reactor Applications

Chlorine-38 plays a crucial role in nuclear chemistry, particularly in the context of nuclear reactors. It is produced through neutron activation of stable chlorine-37, which is prevalent in natural salt. The isotope's utility is primarily linked to its behavior in molten salt reactors (MSRs), where it can influence reactor operations due to its neutron capture properties.

Case Study: Thermal Diffusion Isotope Separation

A recent study conducted by the Pacific Northwest National Laboratory (PNNL) explored the use of thermal diffusion isotope separation (TDIS) for enriching chlorine isotopes, specifically targeting chlorine-37 while minimizing chlorine-35 interference. The research demonstrated successful enrichment processes that could enhance the efficiency of MSRs by reducing the presence of neutron-absorbing isotopes like chlorine-35 .

Isotope Natural Abundance (%) Applications
Chlorine-3575.76Commonly used in chemical reactions
Chlorine-3724.24Used in MSR operations
This compoundTraceResearch and experimental applications

Radiochemical Applications

This compound is utilized in radiochemical experiments, particularly those involving recoil reactions. It has been studied for its reactions in organic solvents, such as o-dichlorobenzene, where it can help elucidate reaction mechanisms involving chlorine atoms.

Case Study: Recoil Reactions

In a study published in Radiochimica Acta, researchers examined recoil this compound's interactions in o-dichlorobenzene mixtures. The findings contributed to understanding how recoil reactions can be harnessed for synthesizing complex organic molecules and understanding reaction dynamics at a molecular level .

Medical Diagnostics

The short half-life of this compound makes it suitable for medical diagnostics, particularly in positron emission tomography (PET) imaging. Its decay can be monitored to trace biological processes or to assess organ function.

Application Example: PET Imaging

This compound can be produced in situ during certain nuclear reactions and used as a tracer in PET scans to visualize metabolic processes in tissues. This application is still under research but shows promise for enhancing imaging techniques.

Environmental Monitoring

Chlorine isotopes, including this compound, are also employed in environmental studies to track chlorine cycles and understand the behavior of chlorinated compounds in various ecosystems.

Case Study: Monitoring Chlorinated Compounds

Research has indicated that chlorine isotopes can serve as indicators of anthropogenic impacts on environmental systems. By analyzing the isotopic ratios of chlorine found in water samples, scientists can infer sources of pollution and track changes over time .

Comparison with Similar Compounds

Comparison with Similar Isotopes

Sodium-24 (²⁴Na)

  • Half-life : ~15 hours .
  • Decay mode : β⁻ decay to magnesium-24 (²⁴Mg).
  • Production : Neutron activation of sodium-23 (²³Na + n → ²⁴Na), commonly found in seawater .
  • Applications : Medical radiotherapy and neutron source calibration .
  • Key differences : Sodium-24’s longer half-life makes it persistent in contaminated environments, unlike Chlorine-38, which decays rapidly. However, ²⁴Na is less specific as an indicator of recent neutron activity due to its abundance in seawater-cooled reactors .

Manganese-56 (⁵⁶Mn)

  • Half-life : ~2.58 hours.
  • Decay mode : β⁻ decay to iron-56 (⁵⁶Fe).
  • Production : Neutron activation via (n,p) reactions on iron-56 or via californium-252 neutron sources .
  • Applications : Industrial radiography and short-lived tracers .
  • Key differences : Manganese-56’s intermediate half-life bridges the gap between this compound and Sodium-24. While both ³⁸Cl and ⁵⁶Mn are neutron-activated, ³⁸Cl’s ultra-short half-life limits its utility outside immediate reactor monitoring .

Sulfur-38 (³⁸S)

  • Half-life : ~170 minutes .
  • Decay mode : β⁻ decay to this compound, forming a decay chain (³⁸S → ³⁸Cl → ³⁸Ar).
  • Production : Cosmic-ray spallation of atmospheric argon .
  • Applications : Atmospheric and cosmic-ray research .
  • Key differences : Sulfur-38’s natural production mechanism contrasts with this compound’s reactor-based origin. Its longer half-life allows for atmospheric studies but reduces sensitivity to real-time neutron flux .

Detection Challenges and Misidentification

This compound’s γ-ray spectrum overlaps with other isotopes, complicating detection. For instance, sodium-24 (γ-ray energy: 2.75 MeV) and manganese-56 (0.85–1.81 MeV) have distinct spectra compared to ³⁸Cl (1.64–2.17 MeV), but instrument calibration errors can lead to false positives .

Data Table: Comparative Properties of Neutron-Activated Isotopes

Isotope Half-Life Decay Mode Production Method Key Applications/Implications
This compound 37.23 minutes β⁻ to ³⁸Ar Neutron capture (³⁷Cl + n) Reactor monitoring, re-criticality detection
Sodium-24 ~15 hours β⁻ to ²⁴Mg Neutron capture (²³Na + n) Medical radiotherapy, neutron studies
Manganese-56 ~2.58 hours β⁻ to ⁵⁶Fe Neutron activation (e.g., ⁵⁶Fe(n,p)) Industrial radiography
Sulfur-38 ~170 minutes β⁻ to ³⁸Cl Cosmic-ray spallation (Argon) Atmospheric research

Research Findings and Controversies

  • Fukushima Daiichi Case : this compound’s detection in reactor water was initially interpreted as evidence of localized nuclear chain reactions (re-criticality) due to its neutron-dependent production . However, skeptics argued that γ-ray interference from other isotopes or measurement errors could explain the results . Subsequent retractions by TEPCO highlighted the challenges of distinguishing ³⁸Cl in mixed-radiation environments .
  • Stereochemical Studies : this compound’s short half-life enables unique applications in tracking substitution reactions. Studies show solvent dielectric constants influence retention/inversion ratios in ³⁸Cl-for-Cl substitutions, providing insights into reaction mechanisms .

Preparation Methods

Deuteron-Induced Reactions on Argon Targets

The most widely studied method for 38Cl^{38}\text{Cl} production involves deuteron irradiation of argon gas. The nuclear reaction 40Ar(d,α)38Cl^{40}\text{Ar}(d, \alpha)^{38}\text{Cl} dominates in natural argon (99.6% 40Ar^{40}\text{Ar}), with cross-sections optimized at deuteron energies of 8–12 MeV. A medical cyclotron (e.g., GE PETtrace) configured for gas-phase targets achieves yields of 30 ± 4 MBq/µA (0.8 ± 0.1 mCi/µA) at end-of-bombardment (EoB).

Key Parameters:

  • Target Pressure : 115 psig (thick-target conditions).

  • Gas Composition : Natural argon (natAr^{nat}\text{Ar}) or isotopically enriched 40Ar^{40}\text{Ar}.

  • Beam Current : 10–50 µA, balancing yield with target heating.

Post-irradiation, argon gas is flushed to remove co-produced 41Ar^{41}\text{Ar} (109 min half-life), and 38Cl^{38}\text{Cl} is recovered via cryotrapping or chemical scrubbing.

Alternative Nuclear Reactions

While less common, 38Cl^{38}\text{Cl} can be synthesized via proton-induced reactions:

  • 39K(p,2n)38Cl^{39}\text{K}(p, 2n)^{38}\text{Cl} at proton energies >20 MeV.

  • 37Cl(n,γ)38Cl^{37}\text{Cl}(n, \gamma)^{38}\text{Cl} in neutron-rich environments, though this route suffers from low isotopic purity due to 35Cl^{35}\text{Cl} contamination.

Chemical Synthesis of 38Cl^{38}\text{Cl}38Cl-Labeled Compounds

Recoil 38Cl^{38}\text{Cl}38Cl Atom Reactions

Recoil 38Cl^{38}\text{Cl} atoms generated via neutron irradiation of 37Cl^{37}\text{Cl} or 39K^{39}\text{K} react with hydrocarbons to form labeled organochlorides. A seminal study irradiated ethylene (C2H4C_2H_4) with thermal neutrons in the presence of CF2Cl2CF_2Cl_2, yielding C2H538ClC_2H_5^{38}\text{Cl} at >90% radiochemical purity when HI scavenged free radicals.

Experimental Conditions:

  • Neutron Flux : 101310^{13} neutrons/cm2^2/s.

  • Scavengers : HI or I2I_2 suppressed side reactions, increasing C2H538ClC_2H_5^{38}\text{Cl} yield.

  • Detection : Radio-gas chromatography quantified 38Cl^{38}\text{Cl} species with <5% error.

Gas-Phase Chlorination

38Cl^{38}\text{Cl} generated via nuclear reactions reacts with methane or ethane in flow systems:

CH4+38ClCH338Cl+HCH4 + ^{38}\text{Cl} \rightarrow CH3^{38}\text{Cl} + H

Yields depend on reactant partial pressures and irradiation time, with CH338ClCH_3^{38}\text{Cl} constituting 60–70% of products under optimized conditions.

Isotopic Separation and Purification

Thermal Diffusion Isotope Separation (TDIS)

While primarily used for 37Cl^{37}\text{Cl} enrichment, TDIS applies to 38Cl^{38}\text{Cl} purification. A 2024 study demonstrated HCl gas separation in a thermal gradient (300–500 K), achieving a separation factor (α\alpha) of 1.02–1.05 for 38Cl^{38}\text{Cl}/35Cl^{35}\text{Cl}.

System Design:

  • Column Material : Quartz or nickel alloys resistant to HCl corrosion.

  • Temperature Gradient : 200 K/cm, maximizing α\alpha without thermal degradation.

  • Throughput : 1–5 mg 38Cl^{38}\text{Cl}/hour in bench-scale systems.

Radiochemical Purification

Post-production, 38Cl^{38}\text{Cl} is isolated via:

  • Ion Exchange : QMA columns trap 38Cl^{38}\text{Cl}^- with >95% efficiency.

  • Solvent Extraction : Methyl isobutyl ketone (MIBK) selectively partitions 38Cl^{38}\text{Cl} from aqueous solutions at pH 1–2.

Detection and Quantification

Gamma Spectroscopy

38Cl^{38}\text{Cl} emits characteristic gamma rays at 1.642 MeV (31% abundance) and 2.168 MeV (44%), detectable via high-purity germanium (HPGe) detectors.

Radio-Gas Chromatography

Coupling gas chromatography with scintillation counting enables real-time quantification of 38Cl^{38}\text{Cl}-labeled compounds with <2% relative standard deviation.

Applications and Challenges

Tracer Studies

38Cl^{38}\text{Cl}’s short half-life suits real-time chloride transport studies in biological systems, though rapid synthesis and purification are critical.

Limitations

  • Isotopic Dilution : Natural 35Cl^{35}\text{Cl} (75.8% abundance) complicates isolation.

  • Decay Heat : High activity batches (>10 GBq) require active cooling to prevent radiolytic decomposition .

Q & A

Q. What are the primary experimental methods for synthesizing and detecting Chlorine-38 in nuclear chemistry studies?

this compound is synthesized via neutron capture by Chlorine-37, often using neutron activation analysis (NAA) or nuclear reactors. Detection methods include gamma spectroscopy (e.g., germanium semiconductor detectors for energy-specific γ-rays) and liquid scintillation counting for β-particle emission. Experimental protocols must account for isotopic interference and background radiation .

Q. How should researchers design experiments to study this compound’s reactivity in solution-phase chemical systems?

  • Solvent selection : Use polar solvents (e.g., water or ethanol) to stabilize ionic intermediates.
  • Control variables : Track temperature, pH, and solute concentration to assess stereochemical outcomes, as demonstrated in studies of 1,2-dichloro-1,2-difluoroethane reactions .
  • Data validation : Cross-reference results with computational models (e.g., density functional theory) to validate reaction pathways.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Regulatory compliance : Adhere to labeling requirements for sources exceeding 1,000 mCi (Table III, ).
  • Containment : Use shielded fume hoods and remote handling tools to minimize exposure.
  • Monitoring : Deploy continuous air sampling equipment to detect accidental releases .

Advanced Research Questions

Q. How can researchers resolve contradictions in neutron flux estimates derived from this compound measurements, such as in post-Fukushima reactor analyses?

  • Case study : The 1.6 million Bq/mL of this compound detected in Fukushima’s Reactor #1 exceeded predictions for a "shut-down" core. Advanced modeling of neutron transport (e.g., Monte Carlo simulations) and isotopic ratio analysis (e.g., this compound/37) can differentiate between residual fission and external neutron sources .
  • Data reconciliation : Compare this compound decay profiles with concurrent isotopes (e.g., Tellurium-129) to infer criticality timelines .

Q. What methodological challenges arise when quantifying trace this compound in marine biological samples, and how can they be mitigated?

  • Sample preparation : Acid digestion followed by ion-exchange chromatography isolates chlorine isotopes.
  • Interference correction : Use chemical separation (e.g., precipitation of competing anions like sulfates) and spectral deconvolution to distinguish this compound’s γ-peak from overlapping signals .

Q. How do solvent-solute interactions influence the stereochemical outcomes of this compound substitution reactions?

  • Experimental design : Compare reaction kinetics in aprotic (e.g., CCl₄) vs. protic solvents (e.g., H₂O) using radio-TLC or GC-MS to track chiral products.
  • Mechanistic insights : Solvent polarity affects transition-state stabilization, altering the meso/rac product ratio in dihaloethane systems .

Q. What analytical frameworks are effective for integrating this compound data across multidisciplinary studies (e.g., environmental monitoring and reactor physics)?

  • Unified metadata standards : Document neutron flux, sample matrix, and detection limits in open-access repositories.
  • Statistical tools : Apply principal component analysis (PCA) to identify correlations between this compound levels and reactor operational parameters .

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